N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]adamantane-2-carboxamide
Description
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]adamantane-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an adamantane core, a piperidine ring, and a pyrazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]adamantane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-2-25-11-16(10-22-25)20-17(3-4-18(26)24-20)23-21(27)19-14-6-12-5-13(8-14)9-15(19)7-12/h10-15,17,19-20H,2-9H2,1H3,(H,23,27)(H,24,26)/t12?,13?,14?,15?,17-,19?,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXOAXCXXDFBGD-HXPGXDMGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCC(=O)N2)NC(=O)C3C4CC5CC(C4)CC3C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCC(=O)N2)NC(=O)C3C4CC5CC(C4)CC3C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]adamantane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Adamantane Core: The adamantane core can be synthesized through the catalytic hydrogenation of dicyclopentadiene.
Construction of the Piperidine Ring: The piperidine ring is often constructed via a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.
Coupling Reactions: The final coupling of the adamantane core with the piperidine and pyrazole moieties is achieved through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while reduction of the carbonyl group can produce hydroxyl derivatives.
Scientific Research Applications
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]adamantane-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study the mechanisms of action of related compounds.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]adamantane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s adamantane core is known for its ability to enhance the stability and bioavailability of the molecule, while the piperidine and pyrazole moieties contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Amantadine: Another adamantane derivative with antiviral and antiparkinsonian properties.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Uniqueness
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]adamantane-2-carboxamide is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple biological targets and its enhanced stability make it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
